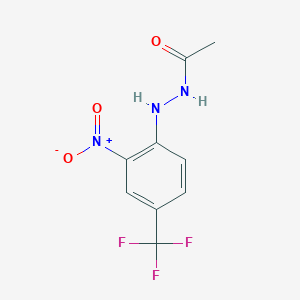
N'-(2-Nitro-4-(trifluoromethyl)phenyl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-Nitro-4-(trifluoromethyl)phenyl)acetohydrazide is a chemical compound with the molecular formula C9H8F3N3O3 It is characterized by the presence of a nitro group, a trifluoromethyl group, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Nitro-4-(trifluoromethyl)phenyl)acetohydrazide typically involves the reaction of 2-nitro-4-(trifluoromethyl)aniline with acetic anhydride and hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:
Nitration: 2-nitro-4-(trifluoromethyl)aniline is synthesized by nitrating 4-(trifluoromethyl)aniline.
Acetylation: The nitroaniline derivative is then acetylated using acetic anhydride.
Hydrazinolysis: The acetylated product is treated with hydrazine hydrate to form N’-(2-Nitro-4-(trifluoromethyl)phenyl)acetohydrazide.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient mixing, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(2-Nitro-4-(trifluoromethyl)phenyl)acetohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The acetohydrazide moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 2-amino-4-(trifluoromethyl)phenylacetohydrazide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Corresponding carboxylic acids and hydrazine derivatives.
Scientific Research Applications
N’-(2-Nitro-4-(trifluoromethyl)phenyl)acetohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(2-Nitro-4-(trifluoromethyl)phenyl)acetohydrazide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The acetohydrazide moiety can form hydrogen bonds with target proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 2-Nitro-4-(trifluoromethyl)aniline
- 2-Nitro-4-(trifluoromethyl)phenol
- 2-Nitro-4-(trifluoromethyl)benzonitrile
Uniqueness
N’-(2-Nitro-4-(trifluoromethyl)phenyl)acetohydrazide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a trifluoromethyl group makes it a valuable intermediate in organic synthesis, while the acetohydrazide moiety provides additional sites for chemical modification and interaction with biological targets.
Properties
Molecular Formula |
C9H8F3N3O3 |
|---|---|
Molecular Weight |
263.17 g/mol |
IUPAC Name |
N'-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide |
InChI |
InChI=1S/C9H8F3N3O3/c1-5(16)13-14-7-3-2-6(9(10,11)12)4-8(7)15(17)18/h2-4,14H,1H3,(H,13,16) |
InChI Key |
HGFPZZHYJCKJAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NNC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Piperazinepropanenitrile, 4-[2-[(2-cyanoethyl)amino]ethyl]-](/img/structure/B13766195.png)
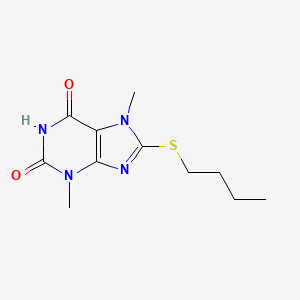
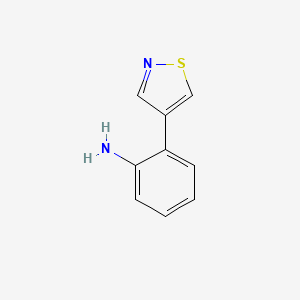


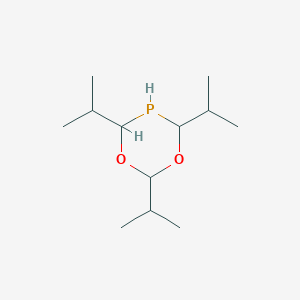
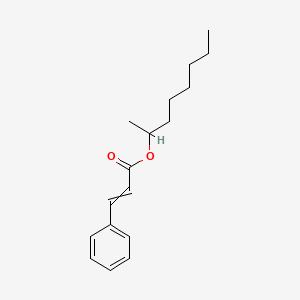
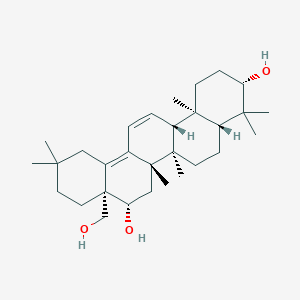
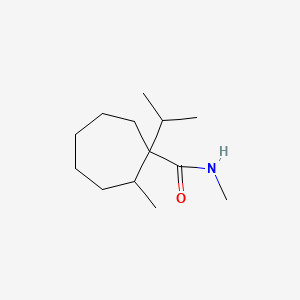
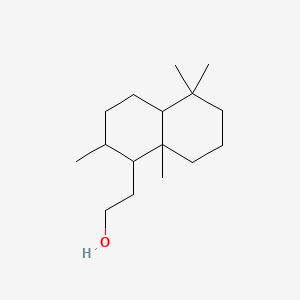

![Benzenesulfonic acid, 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)azo]-2,5-dichloro-, monosodium salt](/img/structure/B13766266.png)


